1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene
Description
1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene is a bicyclic compound featuring a five-membered cyclopentene ring fused to two benzene groups at the 1,2-positions. This compound’s reactivity and applications are influenced by the conjugation between the cyclopentene double bond and the benzene rings.
Properties
CAS No. |
35115-46-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-phenylcyclopent-2-en-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 |
InChI Key |
BLSGDOIUCWPGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Scientific Research Applications
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .
Comparison with Similar Compounds
Stilbenes (1,1'-(Ethene-1,2-diyl)dibenzene)
- Core Structure : Linear ethene (C=C) bridge connecting two benzene groups. Exists in trans (E) and cis (Z) isomeric forms .
- Key Differences: Ring Strain: Stilbenes lack ring strain due to their linear structure, unlike the cyclopentene ring in the target compound. Reactivity: The ethene bridge in stilbenes undergoes photoisomerization and reactions such as epoxidation or dihydroxylation. In contrast, the cyclopentene ring may favor ring-opening or cycloaddition reactions . Biological Activity: Stilbene derivatives like resveratrol exhibit antioxidant, anticancer, and anti-diabetic properties. No bioactivity data is available for 1,1'-(cyclopent-2-ene-1,2-diyl)dibenzene in the provided evidence .
(E)-(1-Chloroethene-1,2-diyl)dibenzene
(1-(Trifluoromethyl)cycloprop-2-ene-1,2-diyl)dibenzene
- Core Structure : Cyclopropene ring (three-membered) with a trifluoromethyl group and two benzene substituents .
- Key Differences: Ring Strain: The cyclopropene ring is highly strained, leading to greater reactivity (e.g., susceptibility to ring-opening) compared to the less strained cyclopentene system.
1,2-Diphenylcyclobutane
1,2-Diphenylpropane
Comparative Data Table
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